Methyl acrylate

描述

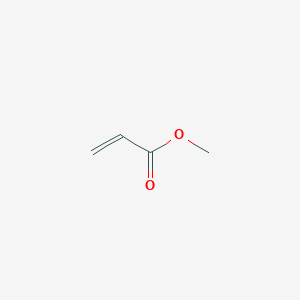

Structure

3D Structure

属性

IUPAC Name |

methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJBEWLBFYGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methyl acrylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_acrylate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-21-8 | |

| Record name | Poly(methyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0024183 | |

| Record name | Methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor. | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6% | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96 | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water content-0.1% (max), acid content as acrylic acid-0.01% (max) | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid | |

CAS No. |

96-33-3 | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC487PR91H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AT2AB980.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F | |

| Record name | METHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0625 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/767 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0394.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"methyl acrylate chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of methyl acrylate (B77674). The information is intended for researchers, scientists, and professionals in drug development who utilize methyl acrylate as a reagent or are interested in its chemical behavior. This document includes key physical and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways.

Chemical Structure and Identification

This compound, with the IUPAC name methyl prop-2-enoate, is the methyl ester of acrylic acid.[1] Its chemical structure consists of a vinyl group directly attached to a carbonyl carbon, which is in turn bonded to a methoxy (B1213986) group.[2] This arrangement of functional groups makes it a highly reactive and versatile monomer in polymer chemistry and a useful intermediate in organic synthesis.[2][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Methyl prop-2-enoate[1] |

| Synonyms | This compound, Methyl propenoate, Methoxycarbonylethylene[1][4] |

| CAS Number | 96-33-3[1] |

| Molecular Formula | C4H6O2[1] |

| Molecular Weight | 86.09 g/mol [1] |

| InChI Key | BAPJBEWLBFYGME-UHFFFAOYSA-N[1] |

| SMILES | C=CC(=O)OC[1] |

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic acrid, fruity odor.[1][3][5] It is highly flammable and has a low flash point.[1][6] Due to its tendency to polymerize, commercial preparations of this compound typically contain an inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ).[1][7]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Acrid, fruity[3][5] |

| Density | 0.956 g/mL at 25 °C[5] |

| Melting Point | -75 °C[5] |

| Boiling Point | 80 °C[5] |

| Flash Point | -3 °C (27 °F)[1] |

| Vapor Pressure | 67.5 mmHg at 20 °C[5] |

| Water Solubility | 60 g/L at 20 °C[5] |

| Refractive Index (n20/D) | 1.402[5] |

| Viscosity | 0.53 cP at 20 °C[5] |

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the ester functional group.[2] It readily undergoes polymerization and copolymerization reactions, making it a key monomer in the production of acrylic fibers, resins, and plastics.[3][8] The electron-withdrawing nature of the ester group makes the double bond susceptible to nucleophilic attack, particularly in Michael addition reactions.[1] This reactivity is exploited in the synthesis of various pharmaceutical intermediates and other organic compounds.[1] For instance, it reacts with amines to form β-alanine derivatives.[1]

Experimental Protocols

Synthesis of this compound via Esterification

The most common laboratory and industrial method for the synthesis of this compound is the acid-catalyzed esterification of acrylic acid with methanol (B129727).[1][9]

Reaction:

CH₂=CHCOOH + CH₃OH ⇌ CH₂=CHCOOCH₃ + H₂O

Materials:

-

Acrylic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

10% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylic acid and methanol. A common molar ratio is 1:1.5 to 1:2 of acrylic acid to methanol.[8][9]

-

Inhibitor and Catalyst Addition: Add a small amount of hydroquinone (e.g., 0.1% by weight of acrylic acid) to the mixture to prevent polymerization.[9] Slowly and carefully add concentrated sulfuric acid (e.g., 2-3% by weight of the reactants) as the catalyst while stirring.

-

Reaction: Heat the mixture to reflux (approximately 60-80 °C) using a heating mantle and maintain the reflux with continuous stirring.[8] The reaction progress can be monitored by techniques such as gas chromatography or by observing the formation of water. Reaction times can vary but are typically in the range of several hours.[8]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a 10% sodium hydroxide solution to neutralize the acidic catalyst and remove unreacted acrylic acid. The ester layer should become colorless.[10]

-

Extraction: Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[1]

-

Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate.[1] Filter to remove the drying agent. The crude this compound can then be purified by distillation.[5] Collect the fraction boiling at approximately 80 °C.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Caption: General workflow for this compound synthesis.

Spectroscopic Characterization

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[3][4]

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.[3] Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]

Expected Chemical Shifts: The ¹H NMR spectrum of this compound in CDCl₃ typically shows three signals corresponding to the vinyl protons and one signal for the methyl protons.[3]

Table 3: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.40 | dd | 17.4, 1.4 | Vinyl proton (trans to H) |

| 6.13 | dd | 17.4, 10.5 | Vinyl proton (geminal to H) |

| 5.82 | dd | 10.5, 1.4 | Vinyl proton (cis to H) |

| 3.76 | s | - | Methyl protons (-OCH₃) |

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions.[3]

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, which requires placing a drop of the sample directly on the ATR crystal.[11]

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions: The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and C-H stretches.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (sp³ and sp²) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1635 | Medium | C=C stretching (alkene) |

| ~1440 | Medium | C-H bending |

| ~1200, ~1150 | Strong | C-O stretching (ester) |

Note: Peak positions are approximate.[12]

Sample Preparation and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.[6]

Expected Fragmentation: Under electron ionization, the molecular ion (M⁺) of this compound will be observed at m/z = 86. Common fragment ions will result from the loss of the methoxy group (-OCH₃) and other characteristic fragmentations of esters and alkenes.

Table 5: Expected m/z Values in the Mass Spectrum of this compound (EI)

| m/z | Possible Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 55 | [M - OCH₃]⁺ |

| 27 | [C₂H₃]⁺ |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is highly flammable, and its vapors can form explosive mixtures with air.[6][13] It is toxic if inhaled, ingested, or absorbed through the skin, and it is an irritant to the eyes, skin, and respiratory system.[13][14]

Handling Precautions:

-

Work in a well-ventilated fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Keep away from heat, sparks, and open flames.[16]

-

Ground and bond containers when transferring the material to prevent static discharge.[16]

-

Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[15][16]

-

Ensure the presence of a polymerization inhibitor, especially during storage.[1]

In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an absorbent material.[16] Dispose of the waste in accordance with local regulations.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound(96-33-3) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Guidelines for the Production Process of Methyl Methacrylate - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. ijrar.org [ijrar.org]

- 9. US2916512A - Esterification of acrylic acid with methanol - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Esterification of acrylic acid with methanol (Journal Article) | OSTI.GOV [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methyl methacrylate | SIELC Technologies [sielc.com]

"synthesis of methyl acrylate from acrylic acid and methanol"

An In-Depth Technical Guide to the Synthesis of Methyl Acrylate (B77674) from Acrylic Acid and Methanol (B129727)

Introduction

This technical guide provides a comprehensive overview of the synthesis of methyl acrylate via this esterification route. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the reaction mechanism, experimental protocols, process optimization, and purification techniques.

Reaction Mechanism and Kinetics

The synthesis of this compound from acrylic acid and methanol is a reversible esterification reaction, commonly known as Fischer esterification. The overall reaction is as follows:

CH₂=CHCOOH + CH₃OH ⇌ CH₂=CHCOOCH₃ + H₂O

Caption: Acid-catalyzed esterification mechanism for this compound synthesis.

Kinetically, the reaction is reversible, and its rate is influenced by the concentrations of reactants, catalyst, and temperature.[4] In the absence of a strong mineral acid catalyst, the reaction has been found to be first-order with respect to methanol and second-order with respect to acrylic acid.[5][6] For heterogeneously catalyzed systems, such as those using ion-exchange resins, kinetic models based on the Langmuir-Hinshelwood mechanism are often employed to describe the reaction behavior, where reactants adsorb onto the catalyst surface.[7][8]

Catalysis

The choice of catalyst is critical for an efficient esterification process. Catalysts are broadly classified into two categories: homogeneous and heterogeneous.

-

Homogeneous Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and commonly used.[2][4] They operate in the same liquid phase as the reactants, leading to high reaction rates. However, their separation from the product mixture can be challenging and requires neutralization and washing steps, which can generate significant waste.

-

Heterogeneous Catalysts : Solid acid catalysts, particularly strong-acid cation exchange resins like Amberlyst-15, have gained prominence.[9][10] They offer significant advantages, including ease of separation from the reaction mixture (allowing for use in fixed-bed reactors), reduced corrosion issues, and potential for regeneration and reuse.[10] Other solid catalysts investigated include zeolites and heteropolyacids.[2][11]

| Catalyst Type | Catalyst Example | Typical Loading | Temperature (°C) | Key Findings | Reference |

| Homogeneous | Sulfuric Acid (H₂SO₄) | 0.5 - 3 wt% | 39 - 80 | Found to be more efficient than p-TSA, achieving ~50-70% conversion at 60°C. | [4][11] |

| Homogeneous | p-Toluenesulfonic Acid (p-TSA) | Not specified | 50 - 80 | Effective catalyst, achieving ~50-70% conversion at 60°C. | [4] |

| Heterogeneous | Ion-Exchange Resin (e.g., Amberlyst-15) | 8 wt% (based on reactants) | 50 - 95 | Allows for continuous processes and easier product separation. Kinetics can be modeled by Langmuir-Hinshelwood. | [7][9][10] |

| Heterogeneous | Zeolites | Not specified | Not specified | Mentioned as a catalyst for a related dehydration reaction. | [2] |

Experimental Protocols & Workflow

The synthesis of this compound is typically performed in a batch or continuous reactor, followed by a series of purification steps.

Generalized Laboratory Protocol (Batch Reactor)

The following protocol describes a representative lab-scale synthesis using a strong acid catalyst.

-

Reactor Setup : A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a thermometer. The flask is placed in a heating mantle or water bath to control the temperature.[4]

-

Charging Reactants : Acrylic acid is first added to the reaction flask. To prevent polymerization, an inhibitor such as hydroquinone (B1673460) may be added.[9]

-

Initiating Reaction : The acrylic acid is heated to the desired reaction temperature (e.g., 60-75°C).[4][11] Once the temperature is stable, methanol is added, typically in a molar excess relative to the acrylic acid.[4] The acid catalyst (e.g., 1-2 wt% sulfuric acid) is then carefully added to the mixture.[11]

-

Reaction Monitoring : The reaction is allowed to proceed for a set duration, often between 0.25 and 2 hours.[12][13] Samples can be withdrawn periodically and analyzed (e.g., by titration to determine the remaining acrylic acid concentration) to monitor the conversion rate.[4]

-

Work-up and Purification : After the reaction reaches the desired conversion, the mixture is cooled. The product, this compound, is then separated from unreacted starting materials, water, and catalyst. This is typically achieved through a combination of distillation, phase separation, and washing steps.[12][14]

Caption: General experimental workflow for this compound synthesis and purification.

Process Parameters and Optimization

The yield and selectivity of this compound synthesis are highly dependent on several key process parameters.

| Parameter | Range/Value | Effect on Reaction | Reference |

| Molar Ratio (Methanol:Acrylic Acid) | 1:1 to 4:1 (lab); >1 to <2 (industrial) | A molar excess of methanol is used to shift the reaction equilibrium towards the product side, increasing the conversion of acrylic acid. | [11][15] |

| Temperature | 39 - 80 °C | Increasing the temperature generally increases the reaction rate. However, since the reaction is exothermic, excessively high temperatures can unfavorably shift the equilibrium and may lead to side reactions or polymerization. | [4][11] |

| Catalyst Concentration | 0.5 - 3 wt% (H₂SO₄) | Higher catalyst loading increases the reaction rate. The optimal concentration is a balance between reaction speed and managing corrosion and separation challenges. | [11] |

| Residence Time | 0.25 - 2 hours | Longer residence times lead to higher conversion, up to the point where equilibrium is reached. The optimal time depends on other parameters like temperature and catalyst loading. | [12][13][15] |

Product Purification

The product from the reactor is a mixture containing this compound, water, unreacted methanol, unreacted acrylic acid, and the catalyst. A multi-step purification process is required to obtain high-purity this compound.

-

Distillation : The primary method of purification is distillation.[14] The crude product is fed into a distillation column where components are separated based on their boiling points. This compound and methanol form a low-boiling azeotrope (boiling point 62–63 °C), which is vaporized along with other light components.[2][12]

-

Condensation and Phase Separation : The overhead vapor from the distillation column is condensed. The resulting liquid often separates into two phases: an organic phase rich in this compound and an aqueous phase containing most of the methanol and water.[12][13]

-

Extraction and Finishing : A portion of the organic phase may be returned to the column as reflux. The remainder, along with the aqueous phase, can be sent to an extraction column to further separate methanol. The organic effluent, now enriched in this compound, is fed to a final "finishing" column to remove any remaining light or heavy impurities and achieve the desired product purity.[12][16] In some processes, azeotropic distillation with an entrainer like hexane (B92381) is used to effectively remove water and methanol.[17][18]

Safety Considerations

Acrylic acid, methanol, and this compound are hazardous chemicals that require careful handling.

-

Acrylic Acid : Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.

-

Methanol : Toxic and flammable. Ingestion, inhalation, or skin absorption can be harmful.

-

This compound : A flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[19][20] It has a pungent odor and is a lachrymator.

-

Polymerization : this compound can undergo rapid and uncontrolled polymerization, especially when exposed to heat, light, or peroxides, which can lead to a dangerous pressure buildup in closed containers.[20] Therefore, it is typically stored with a polymerization inhibitor (e.g., MEHQ) and requires monitoring of temperature and oxygen levels.[1]

All handling should be performed in a well-ventilated area (e.g., a fume hood), and appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[20] Storage areas for these chemicals must be cool, dry, and away from ignition sources.[1]

References

- 1. chemicals.basf.com [chemicals.basf.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. kaitai-pec.com [kaitai-pec.com]

- 4. ijrar.org [ijrar.org]

- 5. Esterification of acrylic acid with methanol | Semantic Scholar [semanticscholar.org]

- 6. Esterification of acrylic acid with methanol (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Study of the Esterification of Acrylic Acid with Methanol Catalyzed by Strong-acid Cation Exchange Resin [yyhx.ciac.jl.cn]

- 10. cdn.intratec.us [cdn.intratec.us]

- 11. researchgate.net [researchgate.net]

- 12. WO2020214422A1 - Acid catalyzed synthesis of this compound from acrylic acid and methanol - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 14. Guidelines for the Production Process of Methyl Methacrylate - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 15. KR20210151929A - Acid-catalyzed synthesis of this compound from acrylic acid and methanol - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. US5028735A - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. trc-corp.com [trc-corp.com]

A Comprehensive Technical Guide to the Physical Properties of Methyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acrylate (B77674) (MA) is an organic compound with the chemical formula C4H6O2. It is the methyl ester of acrylic acid and serves as a crucial monomer in the production of a wide array of polymers and copolymers.[1][2][3] Its versatile properties make it a valuable component in the synthesis of materials used in coatings, adhesives, textiles, and plastics.[2][4] This technical guide provides an in-depth overview of the core physical properties of methyl acrylate monomer, complete with experimental protocols for their determination and visualizations of relevant chemical processes.

Core Physical and Chemical Properties

This compound is a colorless, volatile liquid characterized by a sharp, acrid odor.[1][3][5] It is a highly flammable substance and should be handled with appropriate safety precautions.[1][6] Due to its tendency to polymerize, commercial preparations of this compound typically contain an inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to ensure stability during transport and storage.[1][7]

Table 1: Physical Properties of this compound Monomer

| Property | Value | Units | Conditions |

| Molecular Weight | 86.09 | g/mol | |

| Density | 0.956 | g/mL | at 25 °C |

| 0.95 | g/cm³ | at 20 °C[4] | |

| Boiling Point | 80 | °C | at 1013 hPa[1][4][8] |

| Melting Point | -75 to -74 | °C | [1][8][9] |

| Vapor Pressure | 67.5 | mm Hg | at 20 °C[8] |

| 90 | hPa | at 20 °C[4] | |

| Viscosity (Dynamic) | 0.489 | mPa·s | at 20 °C |

| 0.391 | mPa·s | at 35 °C[1] | |

| Refractive Index | 1.402 - 1.403 | at 20 °C, nD[8] | |

| Solubility in Water | 5 - 6 | g/100 mL | at 20-25 °C[1] |

| Solubility in Organic Solvents | Completely miscible with most organic solvents[3] | ||

| Flash Point | -3 to -2.8 | °C | Closed Cup[1][4][9] |

| Autoignition Temperature | 468 | °C | [4][6] |

| Heat of Polymerization | 950 | kJ/kg | [10] |

Experimental Protocols for Property Determination

The determination of the physical properties of this compound monomer is crucial for quality control and research applications. Standardized methods, such as those developed by ASTM International, are widely used to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point of this compound is determined using a method analogous to ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][4][7][8][9]

Methodology:

-

A sample of the this compound monomer is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass into a condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

For precise measurements, the atmospheric pressure is recorded and the observed boiling point is corrected to standard pressure.

Determination of Density

The density of this compound can be accurately measured using a digital density meter following the principles outlined in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[10][11][12][13][14]

Methodology:

-

A small volume of the this compound sample is introduced into a U-shaped oscillating tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

This frequency change is then correlated with calibration data to determine the density of the liquid at a specific temperature.[12]

-

The temperature of the sample must be precisely controlled during the measurement.

Determination of Viscosity

The kinematic viscosity of this compound is determined using a calibrated glass capillary viscometer as described in ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .[2][6][15][16][17]

Methodology:

-

A specific volume of the this compound sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.

-

The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[6]

Determination of Refractive Index

The refractive index of this compound is measured using a refractometer according to the procedures outlined in ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[5][18][19][20][21]

Methodology:

-

A small drop of the this compound sample is placed on the prism of the refractometer.

-

The instrument is calibrated using a standard of known refractive index.

-

Light of a specific wavelength (typically the sodium D-line) is passed through the sample.

-

The angle at which the light is refracted is measured and converted into a refractive index value.[19]

-

The temperature of the prism and the sample must be carefully controlled.

Determination of Solubility in Organic Solvents

A general gravimetric method can be employed to determine the solubility of this compound in various organic solvents.

Methodology:

-

An excess amount of this compound is added to a known mass of the organic solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The undissolved this compound is allowed to settle, and a known mass of the saturated solution is carefully removed.

-

The solvent is evaporated from the saturated solution, and the mass of the remaining this compound is determined.

-

The solubility is then calculated as the mass of dissolved this compound per mass of the solvent.

Polymerization of this compound

This compound is a versatile monomer that readily undergoes free-radical polymerization to form poly(this compound). This process is fundamental to its industrial applications.

Free-Radical Polymerization of this compound

The free-radical polymerization of this compound proceeds through three main stages: initiation, propagation, and termination.[3]

Caption: Mechanism of free-radical polymerization of this compound.

Industrial Production of Poly(this compound)

The industrial production of poly(this compound) can be carried out through various processes, with bulk polymerization being a common method.

Caption: A simplified workflow for the industrial bulk polymerization of this compound.

Safety and Handling

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[3] It is also toxic if inhaled, ingested, or absorbed through the skin.[3][5] Therefore, it is imperative to handle this monomer in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including gloves, safety goggles, and respiratory protection, should be worn.[6] Due to its propensity for polymerization, which can be initiated by heat, light, or peroxides, this compound should be stored in a cool, dark place and the inhibitor level should be monitored.[3]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound monomer. The data presented in a structured format, along with standardized experimental protocols, offers a valuable resource for researchers, scientists, and professionals in drug development and material science. The visualizations of the polymerization process further elucidate the chemical behavior of this important industrial monomer. A thorough understanding of these properties is critical for the safe handling, effective use, and innovative application of this compound in various scientific and industrial fields.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. youtube.com [youtube.com]

- 4. store.astm.org [store.astm.org]

- 5. scribd.com [scribd.com]

- 6. store.astm.org [store.astm.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. store.astm.org [store.astm.org]

- 12. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 13. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 14. ASTM D4052 - eralytics [eralytics.com]